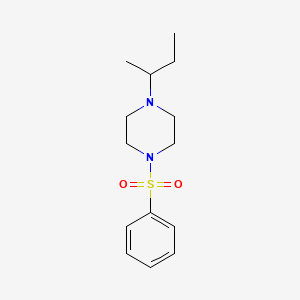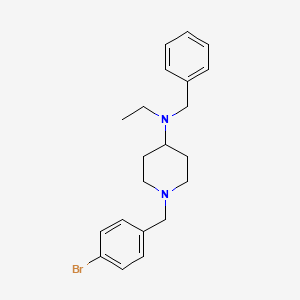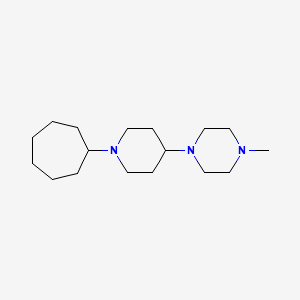
2-(4-Bromophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BROMOPHENYL)-2-OXOETHYL 3,5-DI(TERT-BUTYL)BENZOATE is an organic compound that features a bromophenyl group and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3,5-DI(TERT-BUTYL)BENZOATE typically involves the esterification of 3,5-di(tert-butyl)benzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .
化学反応の分析
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 3,5-DI(TERT-BUTYL)BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.
Oxidation Reactions: The benzoate ester can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
2-(4-BROMOPHENYL)-2-OXOETHYL 3,5-DI(TERT-BUTYL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 3,5-DI(TERT-BUTYL)BENZOATE involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various biological targets, potentially inhibiting or modulating their activity. The benzoate ester moiety may also play a role in the compound’s overall biological activity by influencing its solubility and bioavailability .
類似化合物との比較
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: Shares the bromophenyl and tert-butyl groups but lacks the oxoethyl and benzoate ester moieties.
2,4-Ditert-butylphenol: Contains tert-butyl groups but differs in the substitution pattern and lacks the bromophenyl and oxoethyl groups.
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 3,5-DI(TERT-BUTYL)BENZOATE is unique due to its combination of a bromophenyl group, an oxoethyl moiety, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C23H27BrO3 |
|---|---|
分子量 |
431.4 g/mol |
IUPAC名 |
[2-(4-bromophenyl)-2-oxoethyl] 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C23H27BrO3/c1-22(2,3)17-11-16(12-18(13-17)23(4,5)6)21(26)27-14-20(25)15-7-9-19(24)10-8-15/h7-13H,14H2,1-6H3 |
InChIキー |
TWVCQHYLUXCURX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883829.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
![N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
![4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10883863.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10883871.png)
![3-chloro-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10883888.png)


![3,4-difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B10883901.png)
![N'-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B10883902.png)


![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10883921.png)
